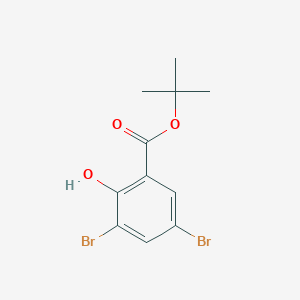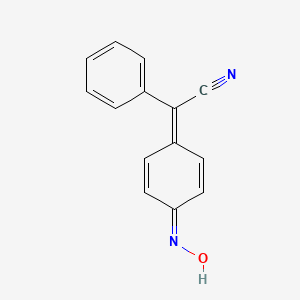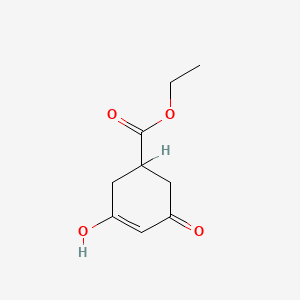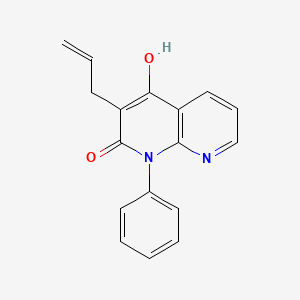
1,8-Naphthyridin-2(1H)-one, 4-hydroxy-1-phenyl-3-(2-propenyl)-
概要
説明
1,8-Naphthyridin-2(1H)-one, 4-hydroxy-1-phenyl-3-(2-propenyl)-, also known as Olaparib, is a small molecule inhibitor that targets poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in repairing damaged DNA, and Olaparib works by inhibiting PARP activity, leading to accumulation of DNA damage and ultimately cell death in cancer cells. In recent years, Olaparib has gained significant attention as a potential therapeutic agent for various cancers, particularly ovarian and breast cancers.
科学的研究の応用
Antiallergy Applications
- A novel class of antiallergy agents including substituted 1,8-naphthyridin-2(1H)-ones was identified, demonstrating potent inhibitory effects on allergic and nonallergic bronchospasm in animal models. The mechanism may involve inhibition of sulfidopeptide leukotrienes release, suggesting its potential as an antiallergy agent (Sherlock et al., 1988).
Cytotoxicity and Antitumor Applications
- Various 2-phenyl-1,8-naphthyridin-4(1H)-one derivatives showed significant cytotoxic effects against various human tumor cell lines, highlighting their potential as anticancer agents. These compounds were notably effective against cells derived from solid tumors such as lung, colon, and breast cancers (Chen et al., 1997).
Synthesis and Modification for Drug Development
- Synthesis of various derivatives of 1,8-naphthyridin-2(1H)-one has been explored to improve their drug-like properties and potential applications in medicinal chemistry. This includes modifications to enhance solubility and pharmacokinetic characteristics, which are crucial for the development of effective drugs (López et al., 2003).
Metal Ion Complex Formation
- Derivatives of 1,8-naphthyridin-2(1H)-one were used to create metal ion complexes with manganese, cobalt, nickel, copper, and zinc. These complexes were characterized by various analytical methods, indicating their potential use in the field of coordination chemistry (Swamy et al., 2006).
Antibacterial and Antifungal Activities
- New 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones demonstrated good antibacterial activity against gram-positive and gram-negative bacteria and moderate antifungal activity, suggesting their potential as antimicrobial agents (Sakram et al., 2019).
Antiinflammatory Properties
- Compounds based on the 1,8-naphthyridin-2(1H)-one skeleton, such as 5-phenylimidazo[4,5-c][1,8]naphthyridin-4(5H)-one derivatives, exhibited potent oral antiinflammatory activities in various models. This class of compounds showed activities comparable to glucocorticoids, indicating their potential as nonsteroidal antiinflammatory agents (Suzuki et al., 1992).
特性
IUPAC Name |
4-hydroxy-1-phenyl-3-prop-2-enyl-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-2-7-14-15(20)13-10-6-11-18-16(13)19(17(14)21)12-8-4-3-5-9-12/h2-6,8-11,20H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSUHPJUEBYIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715768 | |
| Record name | 4-Hydroxy-1-phenyl-3-(prop-2-en-1-yl)-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89108-63-4 | |
| Record name | 4-Hydroxy-1-phenyl-3-(prop-2-en-1-yl)-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

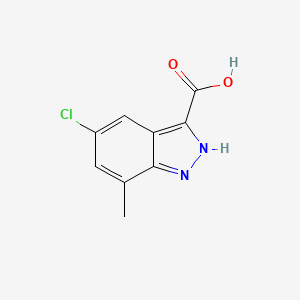


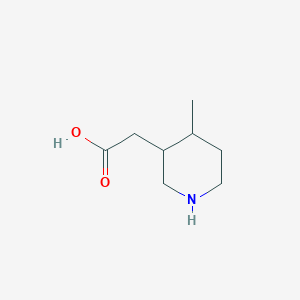
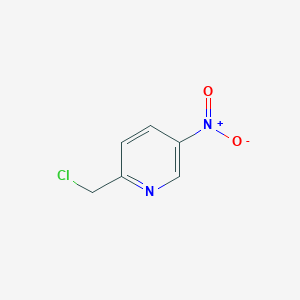
![[(2,6-Difluorophenyl)methyl]hydrazine](/img/structure/B3058289.png)

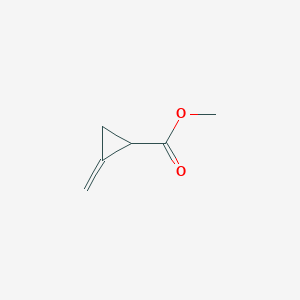
![7-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058295.png)
![4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058296.png)

